molecular formula C18H21NO3S2 B15042608 5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15042608
M. Wt: 363.5 g/mol
InChI Key: ZIAYZGYXNNLEIW-YBEGLDIGSA-N
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Description

5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidin-4-one core substituted with a cyclohexyl group at position 3 and a 2,4-dimethoxyphenylmethylene moiety at position 3. Rhodanine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The 2,4-dimethoxy substitution on the benzylidene group likely enhances electron-donating effects, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C18H21NO3S2

Molecular Weight

363.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H21NO3S2/c1-21-14-9-8-12(15(11-14)22-2)10-16-17(20)19(18(23)24-16)13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3/b16-10-

InChI Key

ZIAYZGYXNNLEIW-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCCCC3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCCCC3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with cyclohexyl isothiocyanate and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidinone core.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the reagents used.

Scientific Research Applications

5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. It can inhibit enzymes such as proteases and kinases, which play crucial roles in cellular processes. The compound may also interfere with DNA replication and repair mechanisms, leading to its potential anticancer effects.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Rhodanine Derivatives

Compound Name Position 3 Substituent Position 5 Substituent Molecular Formula Key Structural Notes Reference
5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one (Target Compound) Cyclohexyl 2,4-Dimethoxyphenylmethylene C₁₈H₂₂N₂O₃S₂ Electron-rich aryl group; bulky cyclohexyl
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Hydroxybenzylidene C₁₆H₁₁NO₂S₂ Intramolecular H-bonding (O–H⋯S)
(5Z)-3-(3-Chloro-4-methylphenyl)-5-(2,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 3-Chloro-4-methylphenyl 2,5-Dimethoxybenzylidene C₁₉H₁₇ClN₂O₃S₂ Chloro and methyl groups enhance lipophilicity
5-[(2-Methylbenzylidene)]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Methylbenzylidene C₁₇H₁₃NOS₂ Methyl group introduces steric hindrance
5-[[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one Ethyl 3-Chloro-4-(4-fluorobenzyloxy)phenyl C₁₉H₁₅ClFNO₂S₂ Halogenated aryl enhances electronic diversity

Key Observations :

  • Cyclohexyl vs.
  • Aryl Substitutions : The 2,4-dimethoxyphenyl group provides stronger electron-donating effects than 2-hydroxybenzylidene () or halogenated aryl groups (), influencing π-π stacking and hydrogen-bonding interactions .
Physicochemical and Crystallographic Properties
  • Hydrogen Bonding : Compounds like (5Z)-5-(2-hydroxybenzylidene)-3-phenylrhodanine exhibit intramolecular O–H⋯S bonds and intermolecular C–H⋯π interactions, forming dimeric motifs (R₂²(7) and R₂²(10)) . The target compound’s methoxy groups may instead participate in weaker C–H⋯O interactions.
  • Crystal Packing : Bulky substituents (e.g., cyclohexyl) disrupt planar stacking, as seen in 3-(4-methylphenyl)rhodanine derivatives .

Biological Activity

5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicine, particularly in anti-melanogenic, antioxidant, and antimicrobial properties.

The molecular formula of this compound is C18H21NO3S2C_{18}H_{21}NO_3S_2, with a molecular weight of 363.5 g/mol. Its structure includes a thiazolidinone ring, a cyclohexyl group, and a dimethoxyphenyl moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC18H21NO3S2C_{18}H_{21}NO_3S_2
Molecular Weight363.5 g/mol
IUPAC Name(5Z)-3-cyclohexyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Synthesis

The synthesis typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate and refluxed in solvents like ethanol or methanol.

Anti-Tyrosinase Activity

Recent studies have demonstrated that this compound exhibits significant anti-tyrosinase activity. In vitro assays showed that it inhibits mushroom tyrosinase with an IC50 value significantly lower than that of standard inhibitors like kojic acid. For instance:

  • Compound 2 : IC50 = 5.21 ± 0.86 µM
  • Compound 3 : IC50 = 1.03 ± 0.14 µM

These results suggest that these compounds can effectively inhibit melanin production, making them potential candidates for skin-whitening agents .

Antioxidant Properties

The antioxidant capacity of this compound was evaluated through various assays measuring its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). The results indicated that it possesses notable antioxidant activity, contributing to cellular protection against oxidative stress.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of 5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one have shown promising results. The compound has been tested against various bacterial strains and exhibited moderate to strong inhibitory effects, suggesting its potential as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Enzymatic Activity : The binding affinity to tyrosinase suggests competitive and non-competitive inhibition modes.
  • Scavenging Mechanisms : Its antioxidant properties may arise from direct interaction with free radicals or through modulation of cellular pathways involved in oxidative stress response.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of thiazolidinone derivatives similar to the compound :

  • Anti-Melanogenesis Studies : A study demonstrated that certain thiazolidinone derivatives inhibited melanin synthesis in B16F10 melanoma cells through downregulation of melanogenesis-associated proteins .
  • Antioxidant Activity Evaluation : Research indicated that structural modifications in thiazolidinone compounds could enhance their antioxidant capabilities, suggesting that specific substituents on the phenyl ring significantly affect activity levels .
  • Antimicrobial Testing : A comparative study showed that certain thiazolidinone derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria .

Q & A

Basic: What synthetic routes are effective for preparing 5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?

The compound is synthesized via a multi-step condensation and cyclization process. A common approach involves reacting a substituted arylaldehyde (e.g., 2,4-dimethoxybenzaldehyde) with a thiosemicarbazide derivative under acidic conditions. For example, refluxing 3-cyclohexylthiosemicarbazide with 2,4-dimethoxybenzaldehyde in a DMF/acetic acid solvent system (1:2 v/v) at 110°C for 2–4 hours yields the Schiff base intermediate. Subsequent cyclization with chloroacetic acid and sodium acetate produces the thiazolidinone core . Optimization includes adjusting molar ratios (e.g., 1:1.2 aldehyde:thiosemicarbazide), solvent polarity, and purification via recrystallization (e.g., DMF-ethanol mixtures) to achieve >75% yield .

Advanced: How can researchers resolve contradictions in regioselectivity during arylidene substituent incorporation?

Regioselectivity discrepancies often arise from competing electronic and steric effects. For instance, methoxy groups at the 2- and 4-positions on the phenyl ring may favor Z-configuration due to intramolecular hydrogen bonding, as observed in X-ray crystallography of analogous compounds . To resolve ambiguities:

  • Use DFT calculations to model transition states and predict substituent orientation.
  • Employ NOESY NMR to detect spatial proximity between protons on the arylidene and cyclohexyl groups.
  • Compare experimental melting points and UV-Vis spectra with computational predictions .

Basic: What spectroscopic and crystallographic methods are critical for structural validation?

  • X-ray crystallography : Resolves bond lengths (e.g., C=S at 1.67–1.71 Å) and dihedral angles between the thiazolidinone core and arylidene moiety, confirming Z/E isomerism .
  • ¹H/¹³C NMR : Key signals include the thioxo group (δ ~13.5 ppm for NH in DMSO-d6) and methoxy protons (δ 3.8–4.0 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 405.12) .

Advanced: How does the cyclohexyl substituent influence bioactivity compared to aryl analogs?

The cyclohexyl group enhances lipophilicity, improving membrane permeability. In contrast, aryl substituents (e.g., 4-methylphenyl) may engage in π-π stacking with enzyme active sites. For example:

  • Enzyme inhibition assays : Cyclohexyl derivatives show 20% higher inhibition of α-glucosidase compared to phenyl analogs, likely due to hydrophobic interactions .
  • Molecular docking : The cyclohexyl group occupies a hydrophobic pocket in the target protein (e.g., PDB: 1X47), reducing IC50 values by ~15 μM .

Basic: How should researchers design dose-response experiments for evaluating antimicrobial activity?

  • Strain selection : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models.
  • Concentration gradient : Test 0.1–100 μM in Mueller-Hinton broth, with 24-hour incubation.
  • Controls : Include ciprofloxacin (positive) and DMSO (negative). Measure MIC via broth microdilution (CLSI guidelines) .

Advanced: What strategies mitigate yield variability during scale-up synthesis?

  • Continuous flow reactors : Improve heat/mass transfer, reducing side products (e.g., over-oxidized thiols) .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust feed rates.
  • Purification : Replace column chromatography with antisolvent crystallization (e.g., water in DMF) for >90% recovery .

Basic: What safety protocols are essential for handling this compound?

  • PPE : Use nitrile gloves, safety goggles, and fume hoods due to potential skin/eye irritation.
  • Storage : Keep in amber glass under nitrogen at –20°C to prevent thioxo group oxidation .
  • Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: How can computational modeling predict metabolic stability?

  • ADMET Prediction : Use SwissADME to calculate logP (estimated 3.2) and CYP450 inhibition.
  • Metabolite ID : Simulate Phase I oxidation (e.g., CYP3A4-mediated demethylation) with Schrödinger’s QikProp .

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